This compound can be classified as:
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step synthetic routes that integrate various organic reactions. A common approach includes:
Specific conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and purity during each step of the synthesis process.
The molecular structure of N-(6-chlorobenzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can be analyzed based on its components:
The structure can be represented using SMILES notation as COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
.
N-(6-chlorobenzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is likely to undergo various chemical reactions typical for its functional groups:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action for compounds like N-(6-chlorobenzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is often linked to their ability to interact with biological targets such as enzymes or receptors:
The physical and chemical properties of N-(6-chlorobenzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide include:
N-(6-chlorobenzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide has several potential applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2